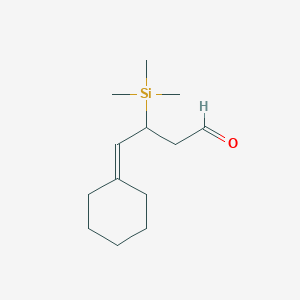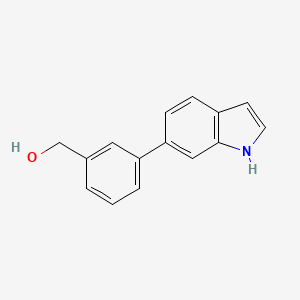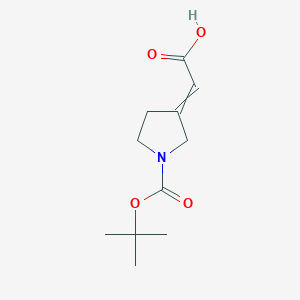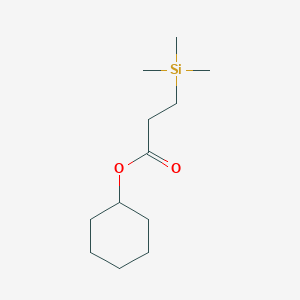
4-Cyclohexylidene-3-(trimethylsilyl)butanal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Cyclohexylidene-3-(trimethylsilyl)butanal is an organic compound with the molecular formula C13H24OSi It is characterized by the presence of a cyclohexylidene group and a trimethylsilyl group attached to a butanal backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclohexylidene-3-(trimethylsilyl)butanal typically involves the reaction of cyclohexanone with trimethylsilylacetylene in the presence of a strong base, such as sodium hydride. The reaction proceeds through the formation of an intermediate enolate, which then undergoes aldol condensation to yield the desired product. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent side reactions and ensure high yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as distillation and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-Cyclohexylidene-3-(trimethylsilyl)butanal undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like tetrabutylammonium fluoride (TBAF) can be used to remove the trimethylsilyl group.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Compounds with various functional groups replacing the trimethylsilyl group.
Applications De Recherche Scientifique
4-Cyclohexylidene-3-(trimethylsilyl)butanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be utilized in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Cyclohexylidene-3-(trimethylsilyl)butanal involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates. These intermediates can then participate in further chemical transformations, influencing biological processes and chemical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Cyclohexylidene-3-(trimethylsilyl)butanone
- 4-Cyclohexylidene-3-(trimethylsilyl)butanol
- 4-Cyclohexylidene-3-(trimethylsilyl)butanoic acid
Uniqueness
4-Cyclohexylidene-3-(trimethylsilyl)butanal is unique due to its specific structural features, which confer distinct reactivity and properties. The presence of both cyclohexylidene and trimethylsilyl groups allows for versatile chemical modifications and applications in various fields.
Propriétés
Numéro CAS |
89375-89-3 |
|---|---|
Formule moléculaire |
C13H24OSi |
Poids moléculaire |
224.41 g/mol |
Nom IUPAC |
4-cyclohexylidene-3-trimethylsilylbutanal |
InChI |
InChI=1S/C13H24OSi/c1-15(2,3)13(9-10-14)11-12-7-5-4-6-8-12/h10-11,13H,4-9H2,1-3H3 |
Clé InChI |
DIAIRDCFCSUPGC-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)C(CC=O)C=C1CCCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2'-Chloro-4'-methyl-5'H-spiro[cyclobutane-1,6'-thieno[2,3-D]pyrimidine]](/img/structure/B11880325.png)
![4-Ethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11880329.png)


![7-(Hydroxymethyl)-5H-[1]benzopyrano[2,3-b]pyridin-5-one](/img/structure/B11880336.png)





![8-Chloro-7-phenyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B11880386.png)

